3-Hydroxylidocaine
Overview
Description
3-Hydroxylidocaine is a metabolite of lidocaine, a widely used local anesthetic. The chemical formula for this compound is C14H22N2O2 .
Mechanism of Action
3-Hydroxylidocaine, also known as 3-Hydroxy Lidocaine, is a metabolite of lidocaine . It plays a significant role in the body’s response to lidocaine, a common local anesthetic and antiarrhythmic drug .
Target of Action
The primary target of this compound is similar to that of lidocaine, which acts on sodium ion channels located on the internal surface of nerve cell membranes . These channels play a crucial role in the transmission of signals in neurons .
Mode of Action
This compound, like lidocaine, works by blocking sodium channels, thereby inhibiting the neurons’ ability to signal the brain regarding sensations . This results in a numbing effect, which is why lidocaine is used as a local anesthetic .
Biochemical Pathways
This compound is involved in the lidocaine metabolism pathway . It can be biosynthesized from lidocaine through the action of the enzymes cytochrome P450 1A2 .
Pharmacokinetics
Lidocaine, from which this compound is derived, is predominantly excreted via the kidney, with less than 5% appearing in the urine in the unchanged form . The renal clearance of lidocaine is inversely related to its protein binding affinity and the pH of the urine .
Result of Action
Lidocaine has been found to show multi-activities, including potential in cancer treatment . It may work as a chemosensitizer that sensitizes other conventional chemotherapeutics to certain resistant cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization of the compound, which in turn can influence its ability to diffuse through neural sheaths into the axoplasm .
Biochemical Analysis
Biochemical Properties
3-Hydroxylidocaine can be biosynthesized from lidocaine through the action of the enzymes cytochrome P450 1A2 . It is a very strong basic compound .
Cellular Effects
This compound, like lidocaine, can have direct and indirect effects on different cancers . The direct mechanisms include inhibiting proliferation and inducing apoptosis via regulating PI3K/AKT/mTOR and caspase-dependent Bax/Bcl2 signaling pathways or repressing cytoskeleton formation .
Molecular Mechanism
The molecular mechanism of this compound is similar to that of lidocaine. Lidocaine acts on sodium ion channels located on the internal surface of nerve cell membranes . Neutral uncharged lidocaine molecules diffuse through neural sheaths into the axoplasm where they are subsequently ionized by joining with hydrogen ions .
Temporal Effects in Laboratory Settings
In a study involving horses, serum concentrations of lidocaine and this compound were above the limit of quantification (LOQ) of the assay at 30 hours post administration . The time of maximal concentration for lidocaine was 0.26 hours (median) and the terminal half-life was 3.78 hours (mean) .
Dosage Effects in Animal Models
Studies on lidocaine have shown that the terminal half-life and subsequent detection time observed following administration of lidocaine in combination with epinephrine is prolonged . This is likely due to a decrease in systemic uptake of lidocaine because of epinephrine-induced vasoconstriction .
Metabolic Pathways
This compound is involved in the lidocaine (local anaesthetic) metabolism pathway . Lidocaine is primarily metabolized by CYP1A2 but minor involvement of CYP3A4 is observed too .
Transport and Distribution
Lidocaine, the parent compound, is known to diffuse through neural sheaths into the axoplasm .
Subcellular Localization
Lidocaine, the parent compound, acts on sodium ion channels located on the internal surface of nerve cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxylidocaine is synthesized through the metabolic pathway of lidocaine. The primary enzyme involved in this process is cytochrome P450 1A2, which hydroxylates lidocaine to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant proteins and human liver microsomes to replicate the metabolic reactions that occur in the human body . This method ensures the production of this compound in sufficient quantities for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxylidocaine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Hydroxylidocaine has several applications in scientific research, including:
Comparison with Similar Compounds
4-Hydroxylidocaine: Another metabolite of lidocaine with similar properties.
Monoethylglycinexylidide (MEGX): A primary metabolite of lidocaine with distinct pharmacological effects.
Glycinexylidide (GX): Another metabolite involved in the metabolic pathway of lidocaine.
Uniqueness of 3-Hydroxylidocaine: this compound is unique due to its specific hydroxylation at the third position of the aromatic ring, which distinguishes it from other lidocaine metabolites. This specific modification influences its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
2-(diethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-5-16(6-2)9-13(18)15-14-10(3)7-8-12(17)11(14)4/h7-8,17H,5-6,9H2,1-4H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGUCIDDSCRAMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC(=C1C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188177 | |
Record name | 3-Hydroxylidocaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34604-55-2 | |
Record name | 3-Hydroxylidocaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34604-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxylidocaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034604552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxylidocaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary route of 3-hydroxylidocaine formation in the body?
A1: this compound is primarily formed through the aromatic ring hydroxylation of lidocaine, a process mainly facilitated by specific cytochrome P450 enzymes in the liver. [, , , ]
Q2: Which cytochrome P450 enzymes are primarily responsible for this compound formation?
A2: While CYP3A4 was initially considered the main enzyme, research indicates a more significant role for CYP1A2 in this compound formation, especially at clinically relevant lidocaine concentrations. [, , ] Studies with purified rat liver enzymes further pinpoint CYP2B1, 3A2, and particularly, MC-1 as key contributors to this compound formation. [, ]
Q3: How do fluvoxamine and erythromycin impact this compound levels?
A3: Fluvoxamine, a potent CYP1A2 inhibitor, significantly reduces the formation of this compound, highlighting CYP1A2's crucial role in its metabolism. [, ] Erythromycin, a CYP3A4 inhibitor, also demonstrates an inhibitory effect, but its potency is less pronounced than fluvoxamine's, particularly at higher lidocaine concentrations. []
Q4: How does phenobarbital treatment affect lidocaine metabolism, including this compound formation?
A4: Phenobarbital treatment, known to induce specific cytochrome P450 enzymes, leads to a significant increase in the plasma concentration of monoethylglycinexylidide (MEGX), another major lidocaine metabolite. [] Conversely, it causes a significant decrease in this compound plasma levels, indicating a shift in metabolic pathways favoring MEGX production. []
Q5: Beyond the liver, are there other sites of lidocaine metabolism contributing to this compound formation?
A5: While the liver plays a dominant role, extrahepatic metabolism of lidocaine does occur. Research using anhepatic rabbit models demonstrates a complete absence of detectable this compound, confirming the liver's essential role in its formation. []
Q6: What analytical techniques are used to detect and quantify this compound?
A7: Gas chromatography coupled with mass spectrometry (GC-MS), particularly capillary GC-MS, is a widely employed method for separating and identifying this compound and other lidocaine metabolites. [] Additionally, high-performance liquid chromatography (HPLC) combined with techniques like liquid scintillation counting or mass spectrometry allows for the isolation and quantification of this compound and its metabolites. [, ]
Q7: What is the significance of this compound in assessing the functionality of a bioartificial liver?
A8: this compound serves as a valuable marker for evaluating the cytochrome P450 function, specifically CYP3A4 activity, in bioartificial liver models. [, ] The presence and levels of this compound in these models provide insights into the xenogeneic hepatocytes' capacity to metabolize lidocaine and their potential for supporting liver function. [, ]
Q8: Does the route of lidocaine administration affect this compound pharmacokinetics in horses?
A9: Yes, the route of administration significantly influences this compound pharmacokinetics. Following intravenous, subcutaneous, and topical lidocaine administration in horses, distinct pharmacokinetic profiles for this compound are observed, with variations in absorption and elimination half-lives. [] These differences highlight the importance of considering the route of administration when interpreting this compound levels. []
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